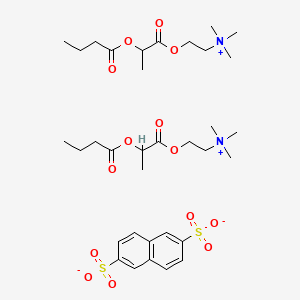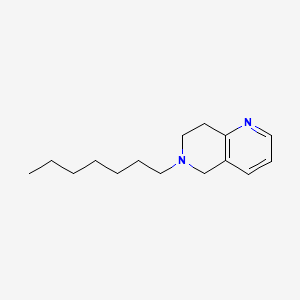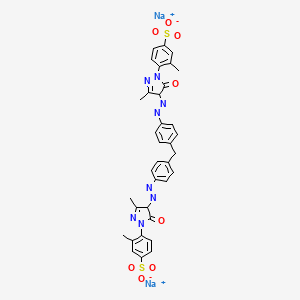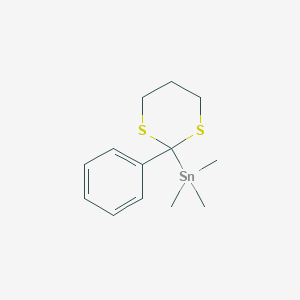
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 1,3-dithiane ring with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane typically involves the reaction of 2-phenyl-1,3-dithiane with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane involves its interaction with various molecular targets. The stannane group can coordinate with metal centers, influencing catalytic processes. The dithiane ring can undergo redox reactions, impacting the compound’s reactivity and stability. These interactions are crucial for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(2-phenyl-1,3-dithian-2-yl)silane: Similar structure but with a silicon atom instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains butyl groups instead of methyl groups attached to the tin atom.
Trimethyl(thiophen-2-yl)stannane: Features a thiophene ring instead of a dithiane ring.
Uniqueness
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is unique due to the combination of the stannane group with the 1,3-dithiane ring, providing distinct reactivity and stability compared to its silicon and thiophene analogs. This uniqueness makes it valuable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
75768-54-6 |
|---|---|
Molekularformel |
C13H20S2Sn |
Molekulargewicht |
359.1 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-1,3-dithian-2-yl)stannane |
InChI |
InChI=1S/C10H11S2.3CH3.Sn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;;;/h1-3,5-6H,4,7-8H2;3*1H3; |
InChI-Schlüssel |
IAOLADMKKGCQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1(SCCCS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


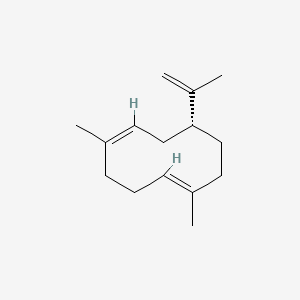
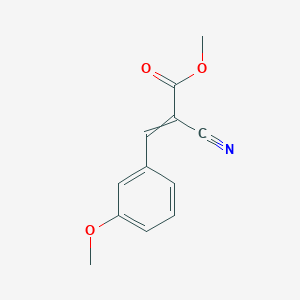
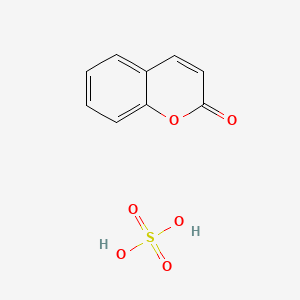
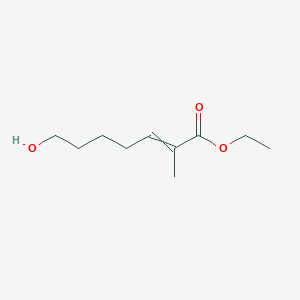
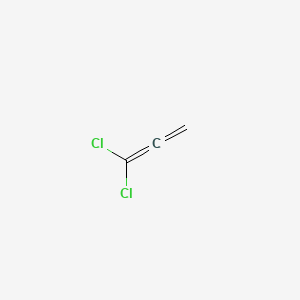
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

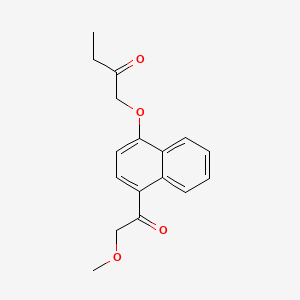
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
